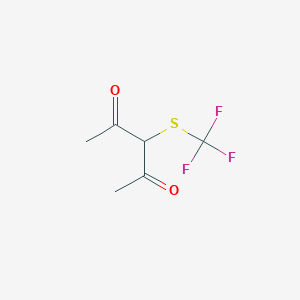

3-Trifluoromethylthio-2,4-pentanedione; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Trifluoromethylthio-2,4-pentanedione is a derivative of 2,4-pentanedione, also known as acetylacetone . Acetylacetone is an organic compound classified as a 1,3-diketone, existing in equilibrium with its tautomer . The 3-Trifluoromethylthio substitution likely imparts unique properties to the compound, but specific information about this derivative is scarce .

Wissenschaftliche Forschungsanwendungen

Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds

Trifluoromethylthiolated carbonyl derivatives are of high potential in medicinal chemistry due to their ability to modulate therapeutic profiles of molecules. Rossi et al. (2018) review various strategies for synthesizing α-SCF3-substituted carbonyl compounds, highlighting radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents. These strategies are crucial for developing drugs with enhanced therapeutic effects (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Electrophilic Reagents for Trifluoromethylthiolation

Shao et al. (2015) discuss the development of shelf-stable electrophilic trifluoromethylthiolating reagents that enable the direct trifluoromethylthiolation of substrates at a late stage of drug development. These reagents facilitate the introduction of the SCF3 group into lead compounds, improving their pharmacological properties (Shao, Xu, Lu, & Shen, 2015).

Ligands for Photoactive Supramolecular Assemblies

3-Substituted 2,4-pentanedionates, including 3-trifluoromethylthio-2,4-pentanedione, serve as ligands for constructing photoactive supramolecular assemblies. Olivier et al. (2011) examine synthetic routes for these ligands and their applications in multichromophoric complexes and photoactive systems, showcasing their role in controlling energy and electron transfer processes (Olivier, Harrowfield, & Ziessel, 2011).

CO2 Absorption Features

Umecky et al. (2019) study the CO2 absorption features of ionic liquids containing 2,4-pentanedionate and its fluorine derivatives, including 3-trifluoromethylthio-2,4-pentanedione. These compounds are investigated as potential CO2 chemical absorbents, highlighting their relevance in environmental chemistry and green technology (Umecky, Abe, Takamuku, Makino, & Kanakubo, 2019).

Bridge between Coordinative, Halogen, and Hydrogen Bonds

Merkens et al. (2013) explore the role of 3-(4-Pyridyl)-2,4-pentanedione, a related compound, as a bridge between coordinative, halogen, and hydrogen bonds. This work demonstrates the compound's versatility in crystal engineering, providing insights into the design of novel materials (Merkens, Pan, & Englert, 2013).

Eigenschaften

IUPAC Name |

3-(trifluoromethylsulfanyl)pentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYWKNBMYHLAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trifluoromethylsulfanyl-pentane-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)